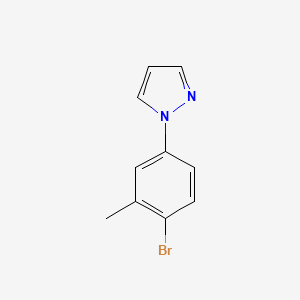
1-(4-Bromo-3-methylphenyl)-1H-pyrazole
Cat. No. B3289512
Key on ui cas rn:
858523-45-2
M. Wt: 237.10 g/mol
InChI Key: OYVREJGACKLFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652035B2
Procedure details


n-Butyllithium (7.9 mL of a 2.5 M solution in hexanes, 20 mmol) was added to a solution of compound 2b (4.7 g, 20 mmol) in 100 mL THF at −78° C. The mixture was allowed to warm to −25° C. over 1 hr, then the mixture was cooled to −78° C. Trimethylborate (3.4 mL, 30 mmol) was added and the reaction was allowed to warm to RT. Hydrochloric acid (1N, 100 mL) was then added and the mixture was stirred for 16 hr. The pH of the aqueous layer was adjusted to 3-4 using sodium hydroxide and sodium dihydrogen phosphate solution, then the mixture was extracted with ethyl acetate. The organic layer was concentrated, then the residue was partitioned between ether and 0.5 N sodium hydroxide solution. The aqueous layer was extracted with two additional portions of ether and was then acidified to pH 3-4 using concentrated hydrochloric acid. The mixture was extracted with ethyl acetate, and the combined ethyl acetate extracts were dried over sodium sulfate, filtered, and evaporated to afford 2-methyl-4-(pyrazol-1-yl)phenylboronic acid (compound 2c, 3.5 g) as an amber gum.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)=[CH:9][C:8]=1[CH3:18].C[O:20][B:21](OC)[O:22]C.Cl.[OH-].[Na+].P([O-])(O)(O)=O.[Na+]>C1COCC1>[CH3:18][C:8]1[CH:9]=[C:10]([N:13]2[CH:17]=[CH:16][CH:15]=[N:14]2)[CH:11]=[CH:12][C:7]=1[B:21]([OH:22])[OH:20] |f:4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)N1N=CC=C1)C
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to −78° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ether and 0.5 N sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with two additional portions of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined ethyl acetate extracts were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=CC(=C1)N1N=CC=C1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
